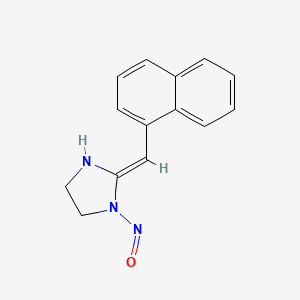
N-Nitroso Naphazoline; Imidazolidine, 2-(1-naphthalenylmethylene)-1-nitroso-; 2-(1-Naphthalenylmethylene)-1-nitroso-imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Naphazoline typically involves the reaction of naphazoline with nitrosating agents. One common method is the reaction of naphazoline with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvents like ethanol
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-Nitroso Naphazoline follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure consistent product quality
- Use of automated systems for precise control of reaction conditions
- Implementation of safety measures to handle nitrosating agents and prevent the formation of unwanted by-products
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso Naphazoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted imidazolidines
Aplicaciones Científicas De Investigación
N-Nitroso Naphazoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in the development of drugs for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of N-Nitroso Naphazoline involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
N-Nitroso Naphazoline can be compared with other similar compounds, such as:
N-Nitrosoamines: These compounds also contain a nitroso group but differ in their structure and reactivity.
Naphazoline Derivatives: Compounds derived from naphazoline with different functional groups attached.
Imidazolidine Derivatives: Compounds containing the imidazolidine ring with various substituents.
Uniqueness
N-Nitroso Naphazoline is unique due to its specific combination of the nitroso group and the naphthalenylmethylene-imidazolidine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(2E)-2-(naphthalen-1-ylmethylidene)-1-nitrosoimidazolidine |
InChI |
InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,10,15H,8-9H2/b14-10+ |
Clave InChI |
QFHFCHAUHARXQY-GXDHUFHOSA-N |
SMILES isomérico |
C1CN(/C(=C/C2=CC=CC3=CC=CC=C32)/N1)N=O |
SMILES canónico |
C1CN(C(=CC2=CC=CC3=CC=CC=C32)N1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

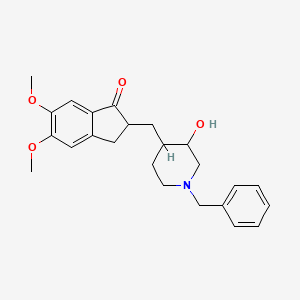
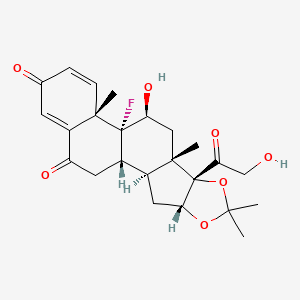
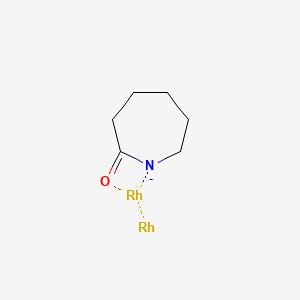
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
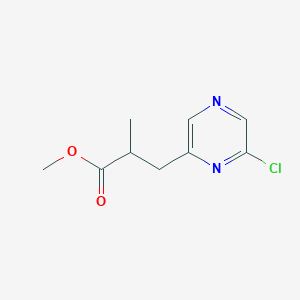
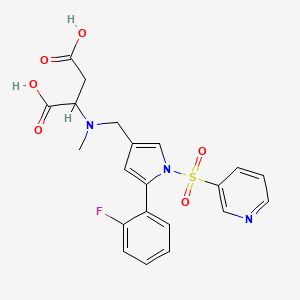
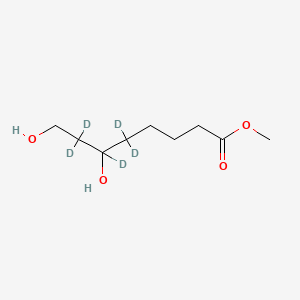

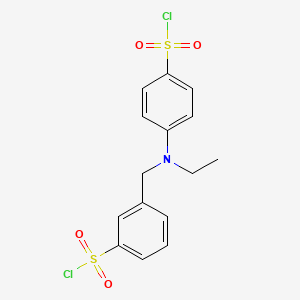

![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
